Tert-butyl 4-formylthiazol-2-ylcarbamate
Overview
Description
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Impacts
Research on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), has focused on their widespread use in industrial and commercial products to prevent oxidative reactions. Studies have explored the environmental occurrence, human exposure, and toxicity of these compounds. The findings suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research directions include investigating the environmental behaviors of novel high molecular weight SPAs and developing SPAs with lower toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).
Decomposition of Organic Compounds in Environmental Applications
The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the feasibility of applying radio frequency (RF) plasma for decomposing and converting organic compounds like MTBE. This method presents an alternative for decomposing and converting MTBE into less harmful substances, indicating a potential application for Tert-butyl 4-formylthiazol-2-ylcarbamate in environmental remediation or transformation processes (Hsieh et al., 2011).
Catalysis and Chemical Transformations
Research on catalytic processes, particularly non-enzymatic kinetic resolution, sheds light on the development of chiral catalysts for asymmetric reactions. This area of study could offer insights into the synthesis and applications of this compound in producing enantiopure compounds or facilitating specific chemical transformations with high enantioselectivity and yield (Pellissier, 2011).
Mechanism of Action
Target of Action
Tert-butyl 4-formylthiazol-2-ylcarbamate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .
Mode of Action
It is known to interact with its target, methionine aminopeptidase 1, and influence its function
Properties
IUPAC Name |
tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJQIZYBOFGKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630939 | |
Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494769-34-5 | |
Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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